molecular formula C10H15N3O2 B1626119 tert-Butyl methyl(pyrimidin-2-yl)carbamate CAS No. 436161-78-3

tert-Butyl methyl(pyrimidin-2-yl)carbamate

Cat. No. B1626119
CAS RN: 436161-78-3
M. Wt: 209.24 g/mol
InChI Key: PHDSFONPKUGYNT-UHFFFAOYSA-N
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Description

“tert-Butyl methyl(pyrimidin-2-yl)carbamate” is an organic compound that belongs to the class of pyrrolo [2,3-d]pyrimidines . It has a molecular formula of C10H15N3O2 .


Synthesis Analysis

The synthesis of carbamates like “tert-Butyl methyl(pyrimidin-2-yl)carbamate” can be achieved through amination (carboxylation) or rearrangement . A three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and TBAI can lead to an efficient synthesis of carbamates .


Molecular Structure Analysis

The molecular structure of “tert-Butyl methyl(pyrimidin-2-yl)carbamate” is represented by the SMILES notation: CC©©OC(=O)N©C1=NC=CC=N1 .


Chemical Reactions Analysis

Carbamates like “tert-Butyl methyl(pyrimidin-2-yl)carbamate” can undergo various chemical reactions. For instance, they can participate in copper-catalyzed cross-coupling reactions with alkoxycarbonyl radicals generated from carbazates .


Physical And Chemical Properties Analysis

The molecular weight of “tert-Butyl methyl(pyrimidin-2-yl)carbamate” is approximately 209.245 Da . More detailed physical and chemical properties may require specific experimental measurements.

properties

IUPAC Name

tert-butyl N-methyl-N-pyrimidin-2-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-10(2,3)15-9(14)13(4)8-11-6-5-7-12-8/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHDSFONPKUGYNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=NC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00450900
Record name tert-Butyl methyl(pyrimidin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00450900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl methyl(pyrimidin-2-yl)carbamate

CAS RN

436161-78-3
Record name tert-Butyl methyl(pyrimidin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00450900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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